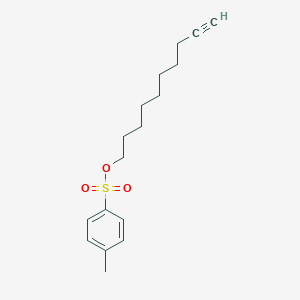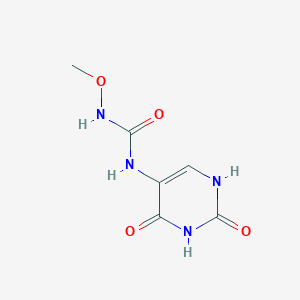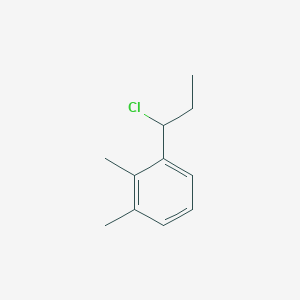![molecular formula C15H15ClO2S B14010871 Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- CAS No. 30158-39-5](/img/structure/B14010871.png)
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- is a complex organic compound with a unique structure that includes a benzene ring, a chloro group, and a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- typically involves multiple steps. One common method starts with the chlorination of benzene to form chlorobenzene. This is followed by a Friedel-Crafts alkylation reaction to introduce the 2-chloro-2-phenylethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products .
化学反应分析
Types of Reactions
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can remove the sulfonyl group or reduce the chloro group to a hydrogen atom.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives .
科学研究应用
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to inhibition of enzyme activity or modification of protein function. The chloro group can also participate in nucleophilic substitution reactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Benzene, (2-chloroethyl)-: This compound has a similar structure but lacks the sulfonyl group.
Phenethyl chloride: Another related compound, differing in the absence of the sulfonyl group.
Sulfonyl chlorides: Compounds with a sulfonyl group but different alkyl or aryl substituents
Uniqueness
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- is unique due to the presence of both the chloro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
30158-39-5 |
|---|---|
分子式 |
C15H15ClO2S |
分子量 |
294.8 g/mol |
IUPAC 名称 |
(2-chloro-2-phenylethyl)sulfonylmethylbenzene |
InChI |
InChI=1S/C15H15ClO2S/c16-15(14-9-5-2-6-10-14)12-19(17,18)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI 键 |
HZGPJGACUDVASZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


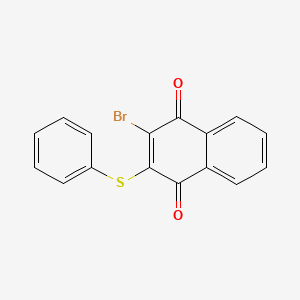
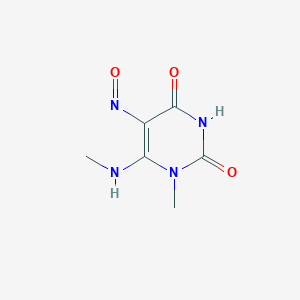
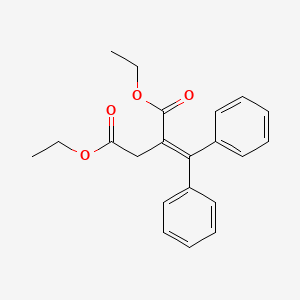
![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)
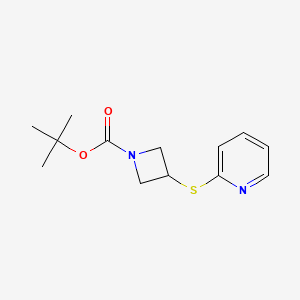
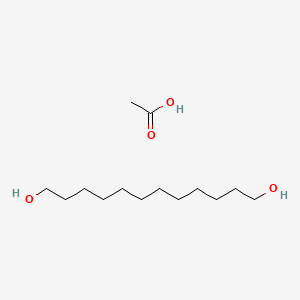

![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)

